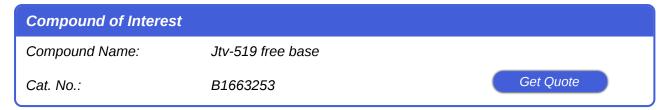


JTV-519 Free Base: A Deep Dive into its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and antiarrhythmic agent.[1][2] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is centered on the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which JTV-519 exerts its therapeutic effects, with a focus on its interaction with the RyR2 macromolecular complex.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2

The prevailing mechanism of action of JTV-519 involves the stabilization of the RyR2 channel in its closed state, thereby reducing aberrant diastolic calcium leak from the SR.[1][4] This is particularly relevant in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to contractile dysfunction and arrhythmias.[2]

The Role of Calstabin2 (FKBP12.6)

A key aspect of JTV-519's action is its ability to enhance the binding of calstabin2 (also known as FKBP12.6) to the RyR2 channel.[5][6] Calstabin2 is a regulatory protein that stabilizes the



closed conformation of RyR2. In heart failure, RyR2 channels are often hyperphosphorylated by protein kinase A (PKA), which leads to the dissociation of calstabin2 from the channel complex.[5] This dissociation results in an increased open probability of the channel during diastole, causing a detrimental calcium leak.

JTV-519 has been shown to increase the binding affinity of calstabin2 for PKA-phosphorylated RyR2, effectively restoring the integrity of the RyR2-calstabin2 complex.[5][7] This restoration prevents the diastolic calcium leak and subsequent triggered arrhythmias.[5][6] The therapeutic effect of JTV-519 on cardiac muscle function has been demonstrated to be dependent on the presence of calstabin2, as the beneficial effects were not observed in calstabin-2 knockout mice.[5][8]

However, there is some evidence to suggest that JTV-519 may also act directly on the RyR2 channel, independent of calstabin2.[1] Some studies have found that JTV-519 can suppress spontaneous calcium release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[3] This suggests a more complex interaction that may involve both calstabin2-dependent and independent mechanisms.

Impact on Skeletal Muscle

Interestingly, JTV-519 has also been shown to improve skeletal muscle fatigue in heart failure models by increasing the binding of calstabin-1 to the skeletal muscle ryanodine receptor (RyR1).[5][8] This indicates a broader therapeutic potential for JTV-519 in addressing the skeletal muscle myopathy often associated with heart failure.

Secondary Mechanism of Action: SERCA Inhibition

In addition to its primary effects on RyR2, JTV-519 has been identified as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[9][10][11] By slowing the rate of SR calcium loading, JTV-519 may prevent SR calcium overload under pathological conditions, which in turn would preclude abnormal RyR-mediated calcium release. [9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of JTV-519.



Table 1: Effects of JTV-519 on Cardiac Function

Parameter	Animal Model	Condition	Treatment	Result	Reference
Ejection Fraction	Wild-type mice	Myocardial Infarction	JTV-519	45.8 ± 5.1%	[5][8]
Ejection Fraction	Wild-type mice	Myocardial Infarction	Placebo	31.1 ± 3.1%	[5][8]
Fractional Shortening	CLP mice	Sepsis	JTV-519 (0.5mg/kg/h, i.v.)	Significantly increased	[10][11]
Ejection Fraction	CLP mice	Sepsis	JTV-519 (0.5mg/kg/h, i.v.)	Significantly increased	[10][11]

Table 2: Effects of JTV-519 on RyR1 Channel Properties

Parameter	Animal Model	Condition	Treatment	Result	Reference
Open Probability (Po)	Wild-type mice	Myocardial Infarction	JTV-519	0.008 ± 0.003	[5]
Open Probability (Po)	Wild-type mice	Myocardial Infarction	Placebo	0.35 ± 0.05	[5]

Experimental Protocols

Co-immunoprecipitation for RyR2-Calstabin2 Binding

To assess the amount of calstabin2 bound to the RyR2 channel, co-immunoprecipitation experiments are performed.[5] Heart tissue is homogenized and solubilized. The RyR2 macromolecular complex is then immunoprecipitated using an anti-RyR2 antibody. The



immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against RyR2 and calstabin2. The relative amount of calstabin2 bound to RyR2 can then be quantified.

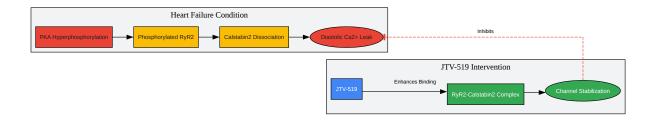
Single-Channel Recordings

The open probability (Po) of single RyR channels is determined using lipid bilayer experiments. Sarcoplasmic reticulum vesicles are isolated from heart or skeletal muscle and fused with a lipid bilayer separating two chambers (cis and trans). The activity of a single RyR channel is recorded under voltage-clamp conditions. The Po is calculated as the total open time divided by the total recording time.

Echocardiography

Transthoracic echocardiography is used to assess cardiac function in vivo.[5] Mice are lightly anesthetized, and two-dimensional images of the left ventricle are obtained in short-axis view at the level of the papillary muscles. Left ventricular end-diastolic and end-systolic dimensions are measured to calculate fractional shortening and ejection fraction.

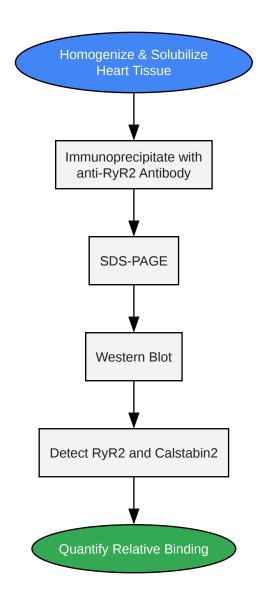
Visualizations Signaling Pathways and Experimental Workflows



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Caption: JTV-519 mechanism of action in heart failure.





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Caption: Co-immunoprecipitation experimental workflow.

Conclusion

JTV-519 is a promising therapeutic agent that primarily acts by stabilizing the RyR2 channel, largely through the enhancement of calstabin2 binding. This action effectively mitigates the diastolic calcium leak characteristic of heart failure and other cardiac pathologies, thereby reducing the propensity for arrhythmias and improving cardiac function. While the precise interplay between its calstabin2-dependent and -independent effects, as well as its secondary role as a SERCA inhibitor, requires further elucidation, the existing body of research strongly supports its development as a novel treatment for cardiovascular diseases.



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